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Compound of Interest

Compound Name:

CAS No.:

Cat. No.:

\

5-(Chloromethyl)-2-fluoropyridine

315180-15-5

B1592471

L Get Quote :

Chemical Identity & Physiochemical Profile[1][2][3]

[4][5]

5-(Chloromethyl)-2-fluoropyridine is a specialized heterocyclic building block characterized
by its bifunctional reactivity. It serves as a critical "linker" scaffold in medicinal chemistry,
particularly for fragment-based drug discovery (FBDD) where the 2-fluoropyridine moiety acts
as a bioisostere for phenyl rings to modulate metabolic stability and pKa.
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Property Specification
Molecular Formula CeHsCIFN
Molecular Weight 145.56 g/mol

Physical State

Colorless to light yellow liquid (often solidifies in

freezer)

~227°C (Predicted); typically distilled under

Boiling Point
reduced pressure
Density 1.270 £ 0.06 g/cm3
N Soluble in DCM, THF, EtOAc; reacts with protic
Solubility
solvents (MeOH, Water)
] ] ~ -1.20 (Pyridine nitrogen is weakly basic due to
pKa (Conjugate Acid) o
F-substitution)
Inert atmosphere (Argon/Nitrogen), < -20°C,
Storage

moisture-sensitive

Synthetic Architecture

The synthesis of 5-(chloromethyl)-2-fluoropyridine is classically achieved via the

deoxychlorination of its alcohol precursor, (6-fluoropyridin-3-yl)methanol. This transformation

relies on the activation of the hydroxyl group followed by nucleophilic displacement by chloride.

Mechanistic Protocol: Deoxychlorination via Thionyl

Chloride

Rationale: Thionyl chloride (

) is preferred over
or
because the byproducts (

and
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) are gaseous, simplifying purification. The reaction proceeds via an

(internal nucleophilic substitution) or ion-pair mechanism depending on the solvent, ensuring
high conversion of the benzylic-like alcohol.

Step-by-Step Methodology

Note: This reaction generates corrosive gases. Perform exclusively in a functioning fume hood.

e Preparation: Charge a dry 3-neck round-bottom flask with (6-fluoropyridin-3-yl)methanol (1.0
eq) and anhydrous Dichloromethane (DCM) (10 volumes).

e Cooling: Cool the solution to 0°C using an ice/salt bath.
 Activation: Add Thionyl Chloride (

) (1.5 eq) dropwise over 30 minutes.

o Critical Control Point: Maintain internal temperature < 5°C to prevent polymerization or
side-reaction at the 2-fluoro position.

e Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir for 2—4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.

e Quench & Workup:

Cool back to 0°C.

o

o

Slowly quench with saturated

solution (gas evolution!).

[¢]

Separate phases. Extract aqueous layer with DCM (2x).

[e]

Dry combined organics over
, filter, and concentrate in vacuo.

« Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in
Hexanes).
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Visualization: Synthetic Pathway
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Figure 1: Deoxychlorination pathway converting the alcohol precursor to the chloromethyl
target via a chlorosulfite intermediate.

Reactivity & Mechanistic Insight

The utility of CAS 315180-15-5 lies in its Orthogonal Electrophilicity. It possesses two
electrophilic sites with vastly different "hard/soft" characters and reaction kinetics.

The Competition: vs.
e Site A: Chloromethyl (

- Soft/Fast)

[¢]

Nature: A benzylic-like primary alkyl chloride.

o

Reactivity: Highly reactive toward soft nucleophiles (thiols, secondary amines,
phosphines).

[¢]

Kinetics: Fast. Occurs at RT or mild heating.

o

Application: Used to attach the pyridine "warhead" to a scaffold.
 Site B: 2-Fluoro Position (

- Hard/Slow)
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o Nature: An electron-deficient aromatic carbon activated by the pyridine nitrogen.[1]

o Reactivity: Reactive toward hard nucleophiles (alkoxides, primary amines) but requires
higher activation energy (heat > 80°C or strong bases).

o Selectivity: The chloromethyl group will always react first under neutral/mild basic
conditions.

Visualization: Reaction Landscape
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Figure 2: Divergent reactivity profile. The chloromethyl group (Pathway A) is the primary site of
reaction under standard conditions.

Application in Drug Design[8][9]

This molecule is not a drug itself but a "privileged scaffold enabler.” It is extensively used to
synthesize FLT3 and CHKZ1 inhibitors, as well as PARP inhibitors where a fluoro-benzyl mimetic
is required.

Case Study: The "Magic Chloro" Linker

In the development of dual FLT3/CHK1 inhibitors for Acute Myeloid Leukemia (AML), the 5-
methyl-2-fluoropyridine motif is often used to connect the kinase hinge-binding region to the
solubility-enhancing tail.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pdf.benchchem.com/1331/Application_Notes_and_Protocols_Nucleophilic_Aromatic_Substitution_SNAr_Reactions_on_Fluoropyridines.pdf
https://www.benchchem.com/product/b1592471?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Role of Fluorine: Lowers the basicity of the pyridine nitrogen (preventing non-specific
binding) and blocks metabolic oxidation at the 2-position.

» Role of Chloromethyl: Acts as the alkylating handle to snap the fragment onto a secondary
amine core (e.g., a piperazine or pyrrolidine).

Protocol: Amine Alkylation (General)

Dissolve the secondary amine core (1.0 eq) in Acetonitrile (MeCN).
e Add

(2.0 eq) or DIPEA (1.5 eq).

Add 5-(Chloromethyl)-2-fluoropyridine (1.1 eq).

Stir at RT for 12 hours.

o Observation: The reaction is clean; the fluorine atom remains intact, preserving the handle
for a subsequent

reaction if a bi-functional elaboration is desired later.

Handling & Safety (E-E-A-T)

Warning: While specific SDS data for CAS 315180-15-5 is limited, its structural analogs
(benzylic chlorides) are potent Lachrymators and Alkylating Agents.

e Lachrymator: Exposure to vapors will cause severe eye irritation and tearing. Handle only in
a fume hood.

» Skin Corrosive: The hydrolysis product (HCI) and the alkylating nature make it corrosive and
potentially mutagenic.

e Decomposition: Releases HF and HCI upon thermal decomposition.

¢ Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution
to neutralize the acid and quench the alkylating potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

» To cite this document: BenchChem. [Technical Monograph: 5-(Chloromethyl)-2-
fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592471#5-chloromethyl-2-fluoropyridine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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